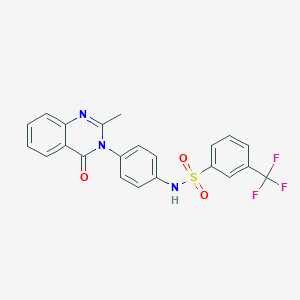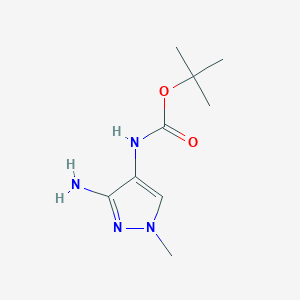
Cn1cc(NC(=O)OC(C)(C)C)c(N)n1
Vue d'ensemble
Description
Cn1cc(NC(=O)OC(C)(C)C)c(N)n1 is a chemical compound with the molecular formula C10H16N4O2. It is also known as 2,4-diamino-6-(2,2-dimethylpropyl)-5-hydroxypyrimidine-1(6H)-one. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Cn1cc(NC(=O)OC(C)(C)C)c(N)n1 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in cell growth and division. In addition, it has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cn1cc(NC(=O)OC(C)(C)C)c(N)n1 in lab experiments is its potential as a selective anticancer agent. It has been shown to selectively bind to cancer cells, which may make it a useful tool for cancer diagnosis and treatment. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to work with in certain experimental conditions.
Orientations Futures
There are many future directions for research on Cn1cc(NC(=O)OC(C)(C)C)c(N)n1. One potential direction is the development of new anticancer therapies based on this compound. Another potential direction is the development of new diagnostic tools for cancer based on the selective binding properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Applications De Recherche Scientifique
Cn1cc(NC(=O)OC(C)(C)C)c(N)n1 has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as a diagnostic tool for cancer, as it can selectively bind to cancer cells.
Propriétés
IUPAC Name |
tert-butyl N-(3-amino-1-methylpyrazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-6-5-13(4)12-7(6)10/h5H,1-4H3,(H2,10,12)(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXRFBKVDPVHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

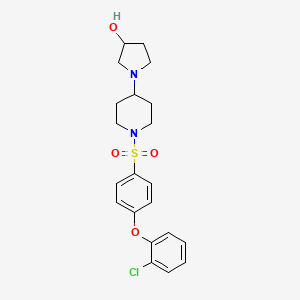
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide](/img/structure/B3014523.png)
![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B3014524.png)
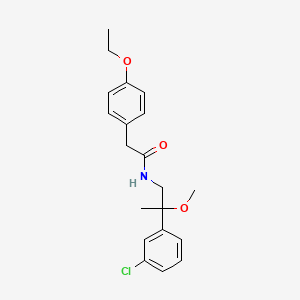
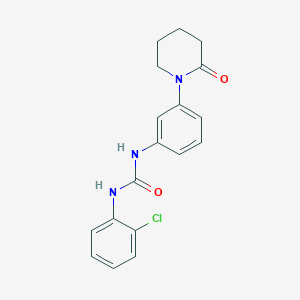
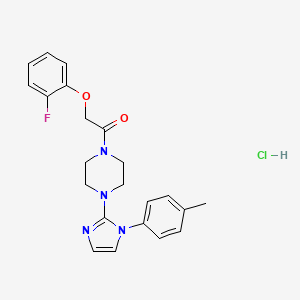
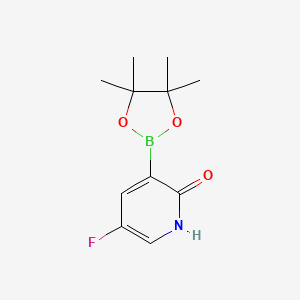
![2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B3014533.png)
![2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B3014535.png)

amino}cyclobutan-1-ol](/img/structure/B3014539.png)
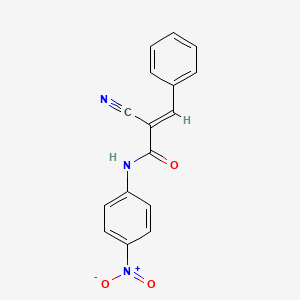
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3014542.png)
